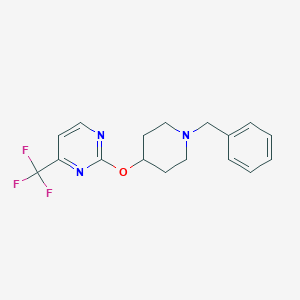

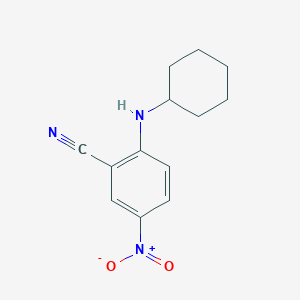

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential use as a therapeutic agent and its ability to modulate biological pathways.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, have been studied for their potential as class III electrophysiological agents. These compounds show promise in in vitro Purkinje fiber assays, suggesting their utility in cardiac electrophysiology (Morgan et al., 1990).

Anti-Inflammatory Activity

Compounds with a similar structure to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide have been evaluated for their anti-inflammatory properties. Indolyl azetidinones, which share structural similarities, demonstrated significant anti-inflammatory activity in studies (Kalsi et al., 1990).

Antibacterial Properties

Research has explored the antibacterial potential of imidazole derivatives, closely related to the compound . These derivatives have shown effectiveness against various bacterial strains, highlighting their potential in antibacterial applications (Ali, 2018).

Anticancer Potential

Studies indicate that thiourea-/urea-benzimidazole derivatives, which are structurally related to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, exhibit significant anticancer activity, especially in breast cancer cell lines. This research underlines the potential use of such compounds in cancer treatment (Siddig et al., 2021).

Quantum Structure-Activity Relationship

The compound's derivatives have been theoretically studied to understand their molecular structures and potential pharmacological activities. Such analyses are crucial in drug development, offering insights into the compound's interaction with biological systems (Al-Masoudi et al., 2011).

Photodynamic Therapy in Cancer

Imidazole-modified compounds, similar to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, have shown potential in photodynamic therapy for cancer. These compounds are effective in generating singlet oxygen, a crucial element in photodynamic therapy (Zhu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives, related to the compound in focus, have been evaluated as corrosion inhibitors. Their ability to protect metals from corrosion in acidic environments highlights their potential industrial applications (Hu et al., 2016).

Propiedades

IUPAC Name |

N-benzyl-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-8-5-6-13-23(19)29-24(31)18-33-26-27-14-15-30(26)22-12-7-11-21(16-22)25(32)28-17-20-9-3-2-4-10-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGUXFCZMNNLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)

methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)

![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)

![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)

![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)